Methyl 4-amino-2,2-dimethylbutanoate hydrochloride Methyl 4-amino-2,2-dimethylbutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 951160-35-3
VCID: VC3019705
InChI: InChI=1S/C7H15NO2.ClH/c1-7(2,4-5-8)6(9)10-3;/h4-5,8H2,1-3H3;1H
SMILES: CC(C)(CCN)C(=O)OC.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride

CAS No.: 951160-35-3

Cat. No.: VC3019705

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride - 951160-35-3

Specification

CAS No. 951160-35-3
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name methyl 4-amino-2,2-dimethylbutanoate;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-7(2,4-5-8)6(9)10-3;/h4-5,8H2,1-3H3;1H
Standard InChI Key ZHDRNNOYKXKTCV-UHFFFAOYSA-N
SMILES CC(C)(CCN)C(=O)OC.Cl
Canonical SMILES CC(C)(CCN)C(=O)OC.Cl

Introduction

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of 4-amino-2,2-dimethylbutanoic acid, characterized by the presence of a methyl ester group and a hydrochloride salt form, which enhances its solubility in water . This compound is notable for its applications in scientific research, particularly in the fields of organic chemistry and biochemistry.

Synthesis and Production

The synthesis of methyl 4-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with methanol in the presence of hydrochloric acid. This process requires careful control of temperature and pH to prevent decomposition and ensure high-quality product formation. Industrial production may utilize automated reactors to optimize yield and purity.

Applications in Scientific Research

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is utilized in various scientific applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

  • Peptide Synthesis: Used in peptide synthesis and conformational studies due to its unique structural properties.

  • Pharmaceutical Testing: Employed in pharmaceutical testing and research due to its structural features.

Mechanism of Action

The mechanism of action of methyl 4-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with biological targets through hydrogen bonding and ionic interactions facilitated by its amino group. This compound may modulate enzyme activity and participate in metabolic pathways, influencing various biochemical processes.

Safety and Hazards

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. It is categorized under the GHS classification system as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 .

Hazard ClassificationDescription
Acute Tox. 4Harmful if swallowed
Skin Irrit. 2Causes skin irritation
Eye Irrit. 2ACauses serious eye irritation
STOT SE 3May cause respiratory irritation

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